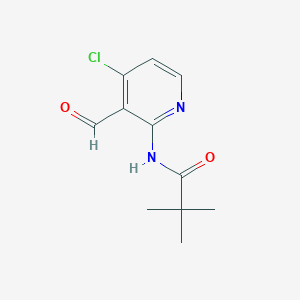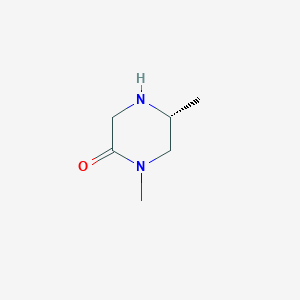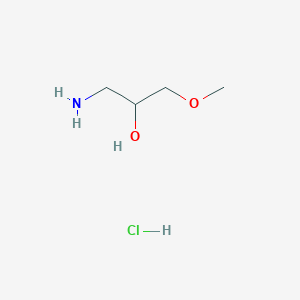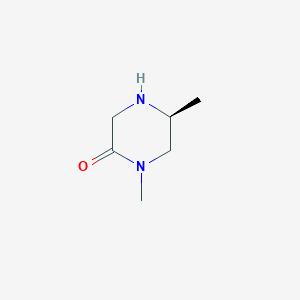![molecular formula C15H20ClN3OS B1387726 7-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-86-0](/img/structure/B1387726.png)
7-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Übersicht
Beschreibung
7-Chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, otherwise known as CM-3MPA, is an organic compound that has been used in various scientific research applications, primarily in the fields of biochemistry and physiology. CM-3MPA is a versatile compound, as it can be used to synthesize other compounds, and it also has a number of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
CM-3MPA has been used in various scientific research applications, primarily in the fields of biochemistry and physiology. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various diseases. It has also been used to study the effects of various environmental factors on the body. In addition, CM-3MPA has been used to study the effects of various hormones on the body, as well as to study the effects of various toxins on the body.
Wirkmechanismus
The mechanism of action of CM-3MPA is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a cascade of biochemical and physiological effects. It is also believed that CM-3MPA may act as an agonist or antagonist of certain hormones or drugs, depending on the concentration of the compound present in the body.
Biochemische Und Physiologische Effekte
CM-3MPA has a number of biochemical and physiological effects. It has been shown to have an effect on the central nervous system, as well as the cardiovascular and respiratory systems. It has also been shown to have an effect on the endocrine system, as well as the immune system. In addition, CM-3MPA has been shown to have an effect on the liver, as well as the kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CM-3MPA in lab experiments has a number of advantages. First, the compound is relatively inexpensive and easy to obtain. Second, it is relatively stable and can be stored for long periods of time. Finally, the compound is highly soluble in water, which makes it easy to use in lab experiments.
However, there are also some limitations to using CM-3MPA in lab experiments. First, the compound can be toxic at higher concentrations, so it should be used with caution. Second, the compound is very reactive and can react with other compounds, so it should be handled with care. Finally, the compound can react with certain metals, so it should be stored away from metals.
Zukünftige Richtungen
There are a number of potential future directions for research involving CM-3MPA. First, further research could be done to better understand the mechanism of action of the compound. Second, further research could be done to explore the potential therapeutic uses of CM-3MPA. Third, further research could be done to explore the potential toxic effects of CM-3MPA at higher concentrations. Fourth, further research could be done to explore the potential uses of CM-3MPA in the treatment of various diseases. Finally, further research could be done to explore the potential uses of CM-3MPA in the diagnosis of various diseases.
Eigenschaften
IUPAC Name |
7-chloro-4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-11-3-4-12(16)14-13(11)18-15(21-14)17-5-2-6-19-7-9-20-10-8-19/h3-4H,2,5-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEOXLMSDJWEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)



![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)

![4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1387662.png)

